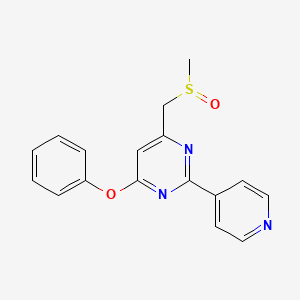

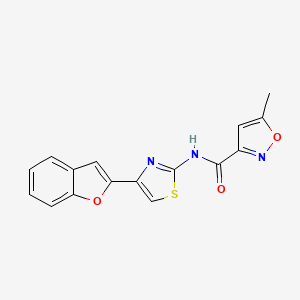

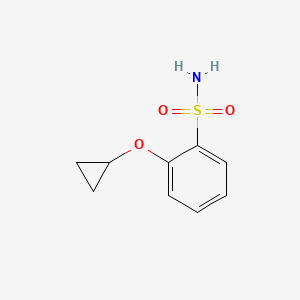

triazin-4-one CAS No. 303145-11-1](/img/structure/B2651431.png)

2-(benzylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Triazine derivatives are six-membered heterocyclic compounds with three nitrogen atoms in the ring . They are known for their broad range of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often involves the use of cyanuric chloride, a cheap and readily available starting material . The chloride ions in cyanuric chloride can be replaced to give several variants of 1,3,5-triazine derivatives . In one method, 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine were alkylated with dithiols in the presence of potassium carbonate .Molecular Structure Analysis

The structures of 1,3,5-triazine derivatives are usually confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .Chemical Reactions Analysis

The Michael addition of activated alkenes to electron-deficient alkenes is a well-established tool in organic synthesis for creating carbon–carbon or carbon–heteroatom bonds . Nitronate anions obtained from nitroalkanes having α-hydrogens using a wide range of bases can act as C-nucleophiles in C–C bond formation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives can vary widely depending on their specific structures. They are typically characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Scientific Research Applications

Drug Delivery Systems

Researchers have explored the encapsulation of lipophilic pyrenyl derivatives within water-soluble metalla-cages, utilizing triangular panels and ruthenium building blocks, to enhance drug delivery mechanisms. The study demonstrated the successful inclusion of biologically relevant structures within these cages, confirming their potential for targeted drug delivery applications due to their water solubility and cytotoxicity against human ovarian A2780 cancer cells, suggesting a promising avenue for cancer treatment research (Mattsson et al., 2010).

Synthesis and Characterization of Novel Compounds

In the pursuit of new materials with potential biological applications, researchers have synthesized and characterized novel sulfonated zinc-triazine complexes. These complexes, featuring a pyridyl triazine core, have shown potential for serum distribution via albumins, indicating their suitability for biological applications due to their water solubility and significant binding constants with bovine serum albumin (BSA) (Abeydeera et al., 2018).

Molecular Encapsulation for Medicinal Chemistry

The study of encapsulation of aromatic molecules within hexanuclear arene ruthenium cages provides insight into the design of organometallic carceplex prisms with potential medicinal chemistry applications. These cationic cages, capable of enclosing large aromatic molecules, highlight the significance of molecular encapsulation in developing novel therapeutic agents (Mattsson et al., 2008).

Antimicrobial and Larvicidal Activities

The exploration of novel triazinone derivatives for their larvicidal and antimicrobial activities opens new paths for developing agents against microbial pathogens and mosquito larvae. Such studies contribute to the search for effective pest control and antimicrobial strategies, addressing public health challenges (Kumara et al., 2015).

Mechanism of Action

Future Directions

Given the wide range of biological activities exhibited by 1,3,5-triazine derivatives, there is significant interest in further exploring their potential as therapeutic agents . This includes designing and synthesizing new derivatives, evaluating their biological activities, and studying their mechanisms of action .

properties

IUPAC Name |

2-benzylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-14-16-13(15-12-8-4-5-9-17(12)14)19-10-11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRNMHONGNYNDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

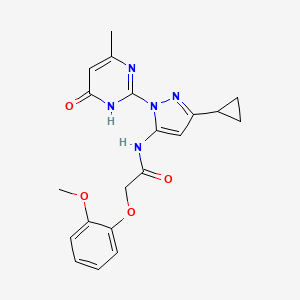

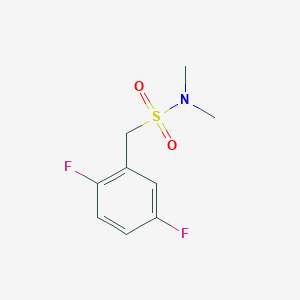

![5-(4-Ethylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2651353.png)

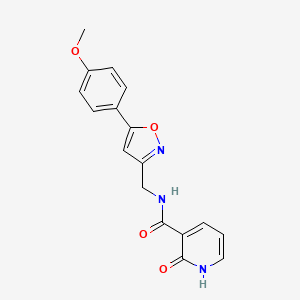

![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B2651360.png)

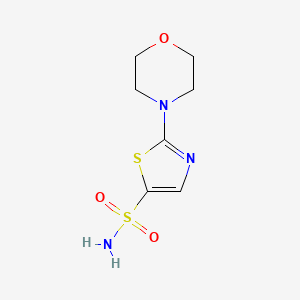

![(4Z)-4-(phenylmethylidene)-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2651364.png)

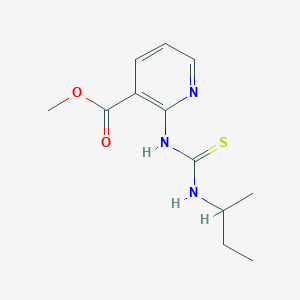

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2651367.png)

![1-(4-chlorophenyl)-5-({[(4-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2651371.png)